molecular formula C12H20N2O2 B1405678 tert-Butyl trans-3-cyanocyclohexylcarbamate CAS No. 920966-19-4

tert-Butyl trans-3-cyanocyclohexylcarbamate

Cat. No. B1405678
M. Wt: 224.3 g/mol
InChI Key: KODINHTWTSHDJW-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-Butyl trans-3-cyanocyclohexylcarbamate” is a chemical compound with the molecular formula C12H20N2O2 . It is intended for research use only and is not suitable for human or veterinary use.


Molecular Structure Analysis

The molecular structure of “tert-Butyl trans-3-cyanocyclohexylcarbamate” can be represented by the SMILES string CC(C)(C)OC(=O)N[C@@H]1CCCC@@HC1 . This indicates that the molecule contains a cyclohexyl ring with a cyanomethyl group (CN) and a carbamate group (OC(=O)N) attached to it .


Physical And Chemical Properties Analysis

“tert-Butyl trans-3-cyanocyclohexylcarbamate” is a solid compound . Its molecular weight is 224.3 g/mol. More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results .

Scientific Research Applications

Metabolic Pathways and Stereochemistry

  • Metabolism and excretion studies in rabbits of various tert-butylcyclohexanones, including tert-butyl trans-3-cyanocyclohexylcarbamate, reveal insights into secondary alcohol formation and stereochemistry. These compounds are predominantly reduced to secondary alcohols and excreted conjugated with glucuronic acid. The study indicates that the orientation of ketone relative to coenzyme impacts the formation of alcohols with equatorially or axially orientated hydroxyl groups, influenced by steric factors like alkyl substituent size and position (Cheo, Elliott, & Tao, 1967).

Synthesis and Optical Resolution

  • A practical synthesis method for optically active trans-tert-butyl-2-aminocyclopentylcarbamate, related to tert-butyl trans-3-cyanocyclohexylcarbamate, has been developed. This method involves aziridine opening and optical resolution, yielding multigram quantities of enantiomers, demonstrating its utility for chiral ligands and peptide nucleic acids (PNAs) (Xu & Appella, 2006).

Chemical Reactions and Stereocontrol

  • Studies on the acid-catalyzed rearrangement of O-4-tert-butylcyclohexyl methylthiocarbamates, a class of compounds including tert-butyl trans-3-cyanocyclohexylcarbamate, indicate distinctive reaction pathways leading to different mixtures of S-cis- and S-trans-products. These findings provide insights into stereocontrolled synthesis relevant to tert-butyl trans-3-cyanocyclohexylcarbamate (Fujii, Shuto, & Kinoshita, 1990).

Stereoisomerization and Conformational Analysis

  • Research into the synthesis and structure of 9,10-di-tert-butyl-9,10-dihydro-9,10-disilaanthracenes reveals insights into stereochemistry and isomerization, relevant for understanding the behavior of tert-butyl trans-3-cyanocyclohexylcarbamate. This work shows how conformational changes and stereoisomerization can be influenced by tert-butyl groups (Kyushin, Shinnai, Kubota, & Matsumoto, 1997).

Safety And Hazards

This compound is classified as an irritant and may cause skin and eye irritation, as well as respiratory irritation . It is also classified as hazardous to the aquatic environment, with long-lasting effects . Proper safety precautions should be taken when handling this compound .

properties

IUPAC Name

tert-butyl N-[(1R,3R)-3-cyanocyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h9-10H,4-7H2,1-3H3,(H,14,15)/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODINHTWTSHDJW-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl trans-3-cyanocyclohexylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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